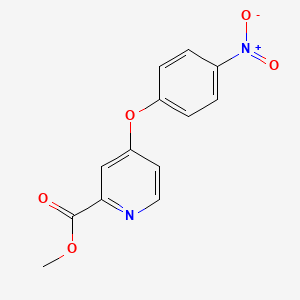
Methyl 4-(4-nitrophenoxy)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-nitrophenoxy)picolinate is an organic compound with the molecular formula C13H10N2O5. It is a derivative of picolinic acid and features a nitrophenoxy group attached to the picolinate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenoxy)picolinate typically involves a nucleophilic substitution reaction. One common method starts with 4-chloropicolinic acid, which undergoes a reaction with 4-nitrophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(4-nitrophenoxy)picolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The picolinate core can participate in further substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Reduction: Methyl 4-(4-aminophenoxy)picolinate.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Derivatives with new substituents on the picolinate core.
Applications De Recherche Scientifique
Methyl 4-(4-nitrophenoxy)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 4-(4-nitrophenoxy)picolinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-nitrophenoxy)picolinate: Similar structure but with an ethyl ester instead of a methyl ester.
4-(4-Nitrophenoxy)picolinic acid: Lacks the ester group, which can affect its solubility and reactivity.
Methyl 4-(4-aminophenoxy)picolinate: A reduction product of Methyl 4-(4-nitrophenoxy)picolinate with different chemical properties
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H10N2O5 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-19-13(16)12-8-11(6-7-14-12)20-10-4-2-9(3-5-10)15(17)18/h2-8H,1H3 |
Clé InChI |
JFKNPVRSGGPJAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


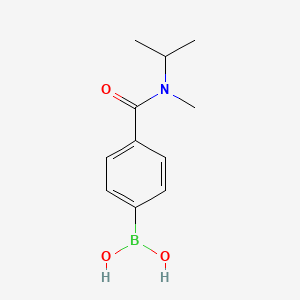
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
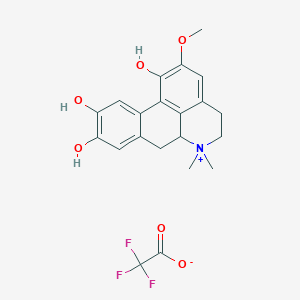
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

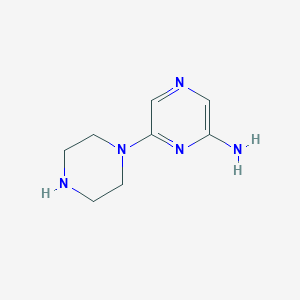
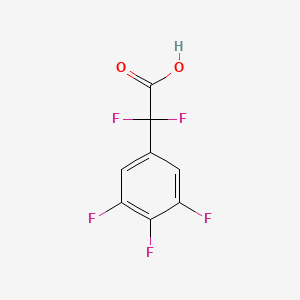



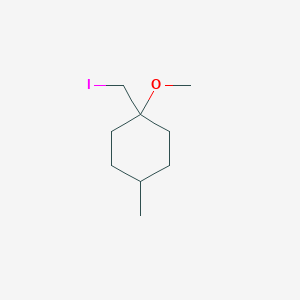
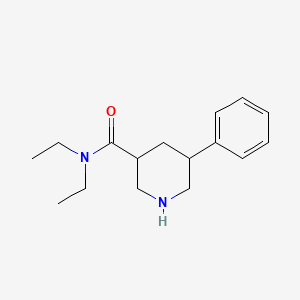
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
